molecular formula C14H16N2O B13764450 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole CAS No. 58413-04-0

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole

Cat. No.: B13764450
CAS No.: 58413-04-0
M. Wt: 228.29 g/mol
InChI Key: SKKOHZJNXZCTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential pharmacological activities, including antioxidant and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole involves the condensation reaction between 3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole and 4-methoxy-benzaldehyde. This reaction typically yields the desired product in good yield (around 61%) under appropriate conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole is unique due to its specific structural features and potential pharmacological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a compound of significant interest.

Properties

58413-04-0

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C14H16N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h6-9H,2-5H2,1H3,(H,15,16)

InChI Key

SKKOHZJNXZCTFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=C2CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.